![molecular formula C6H14N2O2 B3749577 N~1~,N~2~-dimethylhomoserinamide](/img/structure/B3749577.png)
N~1~,N~2~-dimethylhomoserinamide
Overview
Description
N~1~,N~2~-dimethylhomoserinamide (DMHS) is a naturally occurring compound found in various marine organisms. It has been identified as a potential therapeutic agent due to its unique chemical properties and biological activities.
Scientific Research Applications
N~1~,N~2~-dimethylhomoserinamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities. N~1~,N~2~-dimethylhomoserinamide has also been investigated for its role in regulating immune responses and modulating cell signaling pathways. In addition, N~1~,N~2~-dimethylhomoserinamide has been explored as a potential drug delivery system due to its ability to encapsulate and transport various compounds.
Mechanism of Action
The exact mechanism of action of N~1~,N~2~-dimethylhomoserinamide is not fully understood. However, it is believed to exert its biological activities through the modulation of various cellular processes. N~1~,N~2~-dimethylhomoserinamide has been shown to interact with cell membranes, leading to changes in membrane fluidity and permeability. It has also been suggested that N~1~,N~2~-dimethylhomoserinamide may interfere with intracellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
N~1~,N~2~-dimethylhomoserinamide has been shown to exert various biochemical and physiological effects. It has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. N~1~,N~2~-dimethylhomoserinamide has also been shown to induce apoptosis in tumor cells and inhibit the proliferation of cancer cells. In addition, N~1~,N~2~-dimethylhomoserinamide has been shown to modulate the production of pro-inflammatory cytokines and regulate immune responses.
Advantages and Limitations for Lab Experiments
N~1~,N~2~-dimethylhomoserinamide has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. N~1~,N~2~-dimethylhomoserinamide is also stable under various conditions, making it suitable for long-term storage. However, N~1~,N~2~-dimethylhomoserinamide has some limitations for lab experiments. It can be difficult to solubilize in aqueous solutions, which can limit its use in certain assays. In addition, the purity of N~1~,N~2~-dimethylhomoserinamide can vary depending on the synthesis method used, which can affect the reproducibility of experimental results.
Future Directions
There are several future directions for N~1~,N~2~-dimethylhomoserinamide research. One area of focus is the development of new synthetic methods for N~1~,N~2~-dimethylhomoserinamide that are more efficient and environmentally friendly. Another area of focus is the investigation of N~1~,N~2~-dimethylhomoserinamide as a potential therapeutic agent for various diseases, such as cancer and inflammatory disorders. Additionally, the use of N~1~,N~2~-dimethylhomoserinamide as a drug delivery system for various compounds is an area of active research. Finally, the exploration of the mechanism of action of N~1~,N~2~-dimethylhomoserinamide and its interactions with cellular processes is an important area of future research.
Conclusion:
In conclusion, N~1~,N~2~-dimethylhomoserinamide is a naturally occurring compound with potential therapeutic applications. It can be synthesized through a series of chemical reactions and has been extensively studied for its biological activities. N~1~,N~2~-dimethylhomoserinamide has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities, and has been explored as a potential drug delivery system. Despite its advantages for lab experiments, N~1~,N~2~-dimethylhomoserinamide has some limitations that need to be addressed. There are several future directions for N~1~,N~2~-dimethylhomoserinamide research, including the development of new synthetic methods and the investigation of its therapeutic potential for various diseases.
properties
IUPAC Name |
4-hydroxy-N-methyl-2-(methylamino)butanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-7-5(3-4-9)6(10)8-2/h5,7,9H,3-4H2,1-2H3,(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIXGQPXTPLAIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCO)C(=O)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
a-Methylamino-g-hydroxybutyric acid methylamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.